LY233053 is a synthetically derived, structurally novel compound , . It belongs to the class of tetrazole-substituted competitive N-methyl-D-aspartate (NMDA) receptor antagonists , . Its primary role in scientific research stems from its potent and selective antagonism of the NMDA receptor, making it a valuable tool for investigating the role of NMDA receptors in various neurological processes and disease models , , .
LY 233053 is a chemical compound classified as a competitive antagonist of the N-methyl-D-aspartate receptor, which is a subtype of glutamate receptor in the brain. This compound has been studied for its potential neuroprotective effects and its role in modulating various neurological conditions. LY 233053 is identified by the chemical formula C₈H₁₃N₅O₂ and has a molecular weight of 197.22 g/mol. It is primarily utilized in research settings to explore its pharmacological properties and therapeutic applications.
LY 233053 is sourced from various chemical suppliers, including BenchChem and Nordic Biosite, which provide it for research purposes. The compound falls under the category of chemicals and biochemicals, specifically targeting neurotransmitter systems in the central nervous system. It is particularly noted for its role as a competitive antagonist at the N-methyl-D-aspartate receptor, which is crucial in synaptic plasticity and memory function.
The synthesis of LY 233053 involves several steps, primarily focusing on the formation of a piperidine ring followed by the introduction of a tetrazole moiety. The process typically begins with the preparation of the tetrazole ring, which is then attached to a piperidine derivative. The synthesis can be outlined as follows:
The synthesis requires careful control of reaction conditions to ensure high purity and yield of the final product.
The molecular structure of LY 233053 can be represented as follows:
The structural representation indicates that LY 233053 contains a piperidine ring fused with a tetrazole group, contributing to its biological activity as an NMDA receptor antagonist. The presence of nitrogen atoms in both functional groups plays a significant role in its interaction with biological targets.
LY 233053 undergoes various chemical reactions typical of amines and heterocycles. Notably, it can participate in:
These reactions are essential for understanding how LY 233053 interacts with other compounds and its potential modifications for enhanced efficacy or reduced side effects.
The mechanism of action for LY 233053 involves its competitive antagonism at the N-methyl-D-aspartate receptor. By binding to this receptor, LY 233053 inhibits the action of glutamate, a major excitatory neurotransmitter in the brain. This inhibition leads to:
The specific binding affinity and kinetics are crucial for determining its therapeutic potential in treating conditions such as epilepsy or neurodegenerative diseases.
LY 233053 exhibits several notable physical and chemical properties:
These properties are vital for researchers when considering experimental setups involving LY 233053.
LY 233053 has several applications within scientific research:
Eli Lilly and Company, founded in 1876, established a legacy in neuroscience innovation through milestones like Prozac® (1986) and Zyprexa® (1996) [1] [4]. LY 233053 emerged from Lilly’s focused CNS drug discovery efforts in the late 1980s–early 1990s, a period marked by intensified research into glutamate receptor modulation for epilepsy and ischemia. The compound was patented as part of Lilly’s exploration of tetrazole-substituted NMDA antagonists with short-duration action, aiming to mitigate neurotoxicity risks associated with earlier NMDA blockers [5] [8]. Its development reflected Lilly’s broader strategy to target excitatory amino acid receptors, evidenced by parallel work on compounds like LY 235959 [2]. Though not commercialized, LY 233053 became a critical research tool, licensed to biochemical suppliers (e.g., Tocris, MedChemExpress) for scientific studies [5] [8].
Table 1: Key Properties of LY 233053
Property | Value |
---|---|
Chemical Name | (2R,4S)-4-(1H-Tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid |
CAS Number | 125546-04-5 |
Molecular Formula | C₈H₁₃N₅O₂ |
Molecular Weight | 211.22 g/mol |
Mechanism | Competitive NMDA receptor antagonist |
IC₅₀ (NMDA Receptor) | 7 nM |
Selectivity | No affinity for AMPA/kainate (at 10 µM) |
Primary Research Uses | Epilepsy, ischemia, excitotoxicity models |
LY 233053 exerts effects via high-affinity blockade of the NMDA receptor’s glutamate-binding site, preventing agonist-induced ion channel activation. Key characteristics include:
Table 2: Research Findings on LY 233053’s Pharmacological Interactions
Experimental Model | LY 233053 Dose | Combined Treatment | Key Outcome |
---|---|---|---|
Mouse MES Seizures | 5 mg/kg | Carbamazepine (ED₅₀) | Enhanced seizure protection; impaired long-term memory |
Mouse MES Seizures | 5 mg/kg | Phenytoin (ED₅₀) | Enhanced seizure protection; impaired long-term memory |
Mouse MES Seizures | 5 mg/kg | Valproate (ED₅₀) | Enhanced seizure protection; no motor impairment |
Rabbit Spinal Ischemia | 100 mg/kg IV | None | Neuroprotection when administered ≤60 min post-injury |
Excitotoxicity—neuronal death from excessive glutamate stimulation—contributes to stroke, epilepsy, and neurodegenerative diseases [3] [9]. LY 233053 advanced mechanistic understanding in several areas:
Table 3: Neuroprotective Applications in Disease Models
Pathological Context | Model System | LY 233053’s Role | Outcome |
---|---|---|---|
Spinal Cord Ischemia | Rabbit occlusion | NMDA receptor blockade ≤60 min post-injury | Reduced neuronal loss in ischemic segments |
Epilepsy | Mouse MES | Potentiation of antiepileptic drugs | Increased protection against tonic seizures |
Excitotoxicity | In vitro neurons | Competitive inhibition of NMDA receptors | Attenuation of glutamate-induced degeneration |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7